molecular formula C14H19ClO9 B106398 alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate CAS No. 35816-31-0

alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate

Cat. No.: B106398
CAS No.: 35816-31-0
M. Wt: 366.75 g/mol
InChI Key: NABBGXLHIWQTIZ-RGDJUOJXSA-N
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Description

alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate: is a derivative of glucose, where the hydroxyl group at the 6th position is replaced by a chlorine atom, and the remaining hydroxyl groups are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate typically involves the chlorination of alpha-D-glucopyranose followed by acetylation. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted glucopyranose derivatives.
  • Hydrolysis yields alpha-D-Glucopyranose, 6-chloro-6-deoxy-.
  • Oxidation yields carboxylic acids.
  • Reduction yields alcohols .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its acetylated form may influence its solubility and reactivity, affecting its biological activity .

Comparison with Similar Compounds

    6-Chloro-6-deoxyglucitol: Similar structure but lacks acetyl groups.

    6-Chloro-6-deoxysucrose: A disaccharide derivative with similar chlorination.

    Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside: A methylated derivative with similar chlorination

Uniqueness:

Properties

IUPAC Name

[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBGXLHIWQTIZ-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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